

Application Notes and Protocols for PRN1371

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PRN1371 is a potent and selective, irreversible covalent inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Aberrant FGFR signaling, due to mutations, gene amplifications, or translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, gastric, and lung cancers.[1][3] **PRN1371** has demonstrated significant antiproliferative activity in cancer cell lines harboring these FGFR alterations.[1][2] These application notes provide detailed protocols for assessing the sensitivity of cell lines to **PRN1371** and characterizing its effects on FGFR signaling pathways.

Mechanism of Action

PRN1371 acts as an ATP-competitive inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of FGFRs.[4] This covalent modification leads to sustained inhibition of FGFR kinase activity, thereby blocking downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[4]

Sensitive Cell Lines

PRN1371 has shown potent anti-proliferative activity against a range of cancer cell lines with various FGFR alterations. The half-maximal inhibitory concentration (IC50) values for **PRN1371** in several sensitive cell lines are summarized below.



| Cell Line | Cancer Type | FGFR Alteration | PRN1371 IC50 (nM) |
|-------------|-------------------|---------------------|-------------------|
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 2.6[5][6] |
| RT4 | Bladder Cancer | FGFR3-TACC3 Fusion | 4.0 ± 1.7[1] |
| RT112 | Bladder Cancer | FGFR3 Mutation | 4.1 ± 1.4[1] |
| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | 2.0 ± 1.7[1] |
| Ba/F3-FGFR1 | Engineered Pro-B | Exogenous FGFR1 | 0.7 ± 0.02[2] |
| Ba/F3-FGFR2 | Engineered Pro-B | Exogenous FGFR2 | 0.7 ± 0.1[2] |
| Ba/F3-FGFR3 | Engineered Pro-B | Exogenous FGFR3 | 2.5 ± 0.5[2] |
| Ba/F3-FGFR4 | Engineered Pro-B | Exogenous FGFR4 | 49.8 ± 26.0[2] |

Note: The HCT116 colon carcinoma cell line, which is wild-type for FGFR, is not significantly inhibited by **PRN1371**.[7]

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy of **PRN1371** in sensitive cell lines.

Protocol 1: Cell Culture of Sensitive Cell Lines

1.1. SNU-16 Human Gastric Cancer Cell Line

- Growth Medium: ATCC-formulated RPMI-1640 Medium (ATCC 30-2001) supplemented with 10% fetal bovine serum (FBS) (ATCC 30-2020).
- Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.[2]
- Subculturing: When cells reach 80-90% confluency, detach them using a suitable dissociation reagent. Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes. Resuspend the cell pellet in fresh growth medium and dispense into new culture flasks at the recommended dilution ratio.



1.2. Ba/F3 Murine Pro-B Cell Lines Expressing FGFRs

- Growth Medium: RPMI 1640 Medium supplemented with 10% FBS and 1%
 Penicillin/Streptomycin Solution.[2][8] For stable cell lines expressing an activated FGFR construct, IL-3 may not be required for survival and proliferation.[2][8] For selection of stably transfected cells, 1.0 μg/ml Puromycin can be added to the culture medium after the first passage.[2]
- Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere of 5%
 CO2. Do not allow the cell density to exceed 1x10^6 cells/ml.[2][8]
- Subculturing: To passage, either add fresh complete medium directly to the culture or centrifuge the cell suspension, resuspend the pellet in fresh medium, and add to new culture vessels.[2]

Protocol 2: Cell Viability Assay

This protocol is to determine the IC50 of PRN1371 in a sensitive cell line such as SNU-16.

- Materials:
 - SNU-16 cells
 - Complete growth medium
 - PRN1371 stock solution (in DMSO)
 - 96-well cell culture plates
 - PrestoBlue™ Cell Viability Reagent or similar resazurin-based assay
- Procedure:
 - Seed SNU-16 cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of complete growth medium.
 - Incubate the plate overnight at 37°C and 5% CO2.



- Prepare a serial dilution of PRN1371 in complete growth medium. The final DMSO concentration should be kept below 0.1%.
- Remove the medium from the wells and add 100 µL of the PRN1371 dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.
- Incubate the plate for 72 hours at 37°C and 5% CO2.[6]
- Add 10 μL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.
- Measure the fluorescence or absorbance according to the manufacturer's instructions.
- Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 3: Western Blot for FGFR Phosphorylation

This protocol assesses the ability of **PRN1371** to inhibit FGFR autophosphorylation in SNU-16 cells.

- Materials:
 - SNU-16 cells
 - Serum-free medium
 - PRN1371
 - Basic fibroblast growth factor (bFGF)
 - Lysis buffer (e.g., CelLytic M) with protease and phosphatase inhibitors
 - Primary antibodies: rabbit anti-pFGFR2, mouse anti-FGFR2[1]
 - Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
 - SDS-PAGE gels and blotting equipment
 - Chemiluminescent substrate



Procedure:

- Plate SNU-16 cells and grow to 80-90% confluency.
- Serum-starve the cells overnight.
- Treat the cells with various concentrations of PRN1371 for 1 hour.[1][9]
- Stimulate the cells with 50 ng/mL bFGF for 10 minutes.[1][9]
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against pFGFR2 and total FGFR2.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 4: ERK Phosphorylation AlphaLISA Assay

This protocol measures the inhibition of a downstream effector of FGFR signaling in HUVEC cells.

- Materials:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Endothelial cell growth medium
 - PRN1371
 - bFGF and VEGF
 - AlphaLISA pERK SureFire Kit

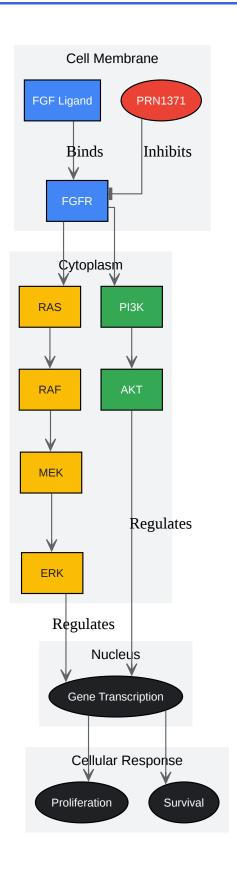


• Procedure:

- Seed HUVECs in a 96-well plate and grow overnight.
- Serum-starve the cells for 1 hour before treatment.[10]
- Add a concentration series of PRN1371 and incubate for 1 hour at 37°C.[10]
- Stimulate the cells with either 50 ng/mL of bFGF or 50 ng/mL of VEGF for 10 minutes.[10]
- Stop the reaction by adding ice-cold PBS and wash the cells.[10]
- Lyse the cells and perform the AlphaLISA pERK assay according to the manufacturer's protocol.
- Measure the signal on a compatible plate reader.

Visualizations









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